2-(4-Dimethylaminophenyl)-1h-benzimidazole-5-carboxylic acid
Description
Historical Context of Benzimidazole Derivatives in Medicinal Chemistry
Benzimidazole derivatives have been pivotal in medicinal chemistry since their structural characterization in the late 19th century. The discovery of 5,6-dimethylbenzimidazole as a component of vitamin B12 in 1948 marked a turning point, highlighting their biological relevance. By the 1950s, pharmaceutical companies like Ciba AG began exploring benzimidazole-based analgesics, leading to the identification of desnitazene as a prototype opioid. Over subsequent decades, systematic modifications of the benzimidazole core yielded compounds with diverse pharmacological profiles, including antifungals (e.g., thiabendazole) and antiparasitics (e.g., albendazole).
The 21st century saw accelerated development of benzimidazole scaffolds for oncology applications. For instance, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate demonstrated potent antileukemic activity (IC50 = 3 μM) through cell cycle arrest mechanisms. This evolution underscores benzimidazole's status as a privileged structure in drug discovery, with over 200 clinical candidates reported between 2000 and 2025.
Structural Significance of the 4-Dimethylaminophenyl Substitution
The 4-dimethylaminophenyl group at position 2 of the benzimidazole core enhances molecular interactions through multiple mechanisms:
- Electronic Effects : The dimethylamino (-N(CH3)2) group acts as a strong electron donor, increasing electron density at the phenyl ring. This facilitates π-π stacking with aromatic residues in biological targets like kinase domains.
- Spatial Orientation : Comparative studies show the para-substitution pattern optimizes steric compatibility with hydrophobic pockets in enzymes. For example, 4-dimethylaminophenyl analogs exhibit 90% higher hDPP III inhibition than ortho-substituted variants.
- Hydrogen Bonding : The tertiary amine participates in charge-assisted hydrogen bonds, as demonstrated in bovine serum albumin binding studies (Kb = 2.1 × 10^4 M^-1 for 2-(4'-dimethylaminophenyl)benzimidazole).
Table 1: Impact of Aryl Substitutions on Benzimidazole Bioactivity
| Substituent Position | Target Enzyme | Inhibition IC50 (μM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 4-N,N-dimethylamino | hDPP III | 8.44 ± 0.05 | -8.6 |
| 4-Hydroxy | Topoisomerase II | 19.25 ± 0.73 | -7.2 |
| 3-Nitro | BSA | N/A | -7.5 |
Molecular docking simulations reveal the 4-dimethylaminophenyl group occupies S1/S2 subsites in proteases, forming van der Waals contacts with residues like PRO387 and ILE390. This dual electronic and steric optimization explains why 4-dimethylaminophenyl benzimidazoles show 52.9–90% greater activity than unsubstituted analogs in antimicrobial and anticancer assays.
Role of the Carboxylic Acid Functional Group in Bioactivity
The carboxylic acid moiety at position 5 of the benzimidazole ring contributes critically to pharmacological efficacy through three primary mechanisms:
- Ionization Potential : At physiological pH (7.4), the -COOH group deprotonates to -COO-, enhancing water solubility (logP reduced by 1.2 units vs methyl ester analogs). This improves bioavailability, as evidenced by 78% oral absorption in rat models for 2-(4-dimethylaminophenyl)-1H-benzimidazole-5-carboxylic acid.
- Target Engagement : The anionic carboxylate forms salt bridges with basic residues (e.g., ARG449 in hDPP III) and coordinates metal ions in catalytic sites. Copper complexes of benzimidazole-5-carboxylic acids show 10-fold higher topoisomerase II inhibition than parent compounds (IC50 = 0.15 μM vs 1.5 μM).
- Prodrug Potential : Esterification of the carboxylic acid enables tissue-specific activation. Methyl esters like compound 5a exhibit 3 μM antileukemic activity, while hydrolyzed carboxylic acid forms target inflammatory pathways.
Structural Comparison of Carboxylic Acid Derivatives
| Compound | Topoisomerase II Inhibition | LogP | Hydrogen Bond Donors |
|---|---|---|---|
| Free carboxylic acid | 85% @ 10 μM | 1.8 | 3 |
| Methyl ester | 62% @ 10 μM | 3.0 | 2 |
| Copper complex | 98% @ 1 μM | -0.5 | 5 |
Data from.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19(2)12-6-3-10(4-7-12)15-17-13-8-5-11(16(20)21)9-14(13)18-15/h3-9H,1-2H3,(H,17,18)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDWQRIVBOZMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587717 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-05-6 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the molecule dissects into two key precursors:
- 3,4-Diaminobenzoic acid : Provides the benzimidazole backbone and the carboxylic acid group.
- 4-(Dimethylamino)benzaldehyde : Introduces the dimethylaminophenyl substituent at position 2 of the benzimidazole.
The coupling of these precursors via cyclocondensation under oxidative conditions forms the benzimidazole ring.
Oxidative Cyclization: Primary Synthetic Pathway
The most widely validated method involves oxidative cyclization, adapted from protocols for structurally related benzimidazole-carboxylic acid derivatives.
Reaction Mechanism
- Condensation : 3,4-Diaminobenzoic acid reacts with 4-(dimethylamino)benzaldehyde to form a Schiff base intermediate.
- Cyclization : Intramolecular attack of the adjacent amine group on the imine carbon generates the benzimidazole ring.
- Oxidation : Aromaticity is achieved through oxidation, typically using hydrogen peroxide (H₂O₂) or atmospheric oxygen.
Reaction Equation :
$$
\text{C₇H₇N₂O₂} + \text{C₉H₁₁NO} \xrightarrow[\text{H₂O₂, DMSO}]{100^\circ \text{C}} \text{C₁₆H₁₅N₃O₂} + \text{H₂O}
$$
Optimized Protocol
Materials :
- 3,4-Diaminobenzoic acid (1.0 equiv)
- 4-(Dimethylamino)benzaldehyde (1.05 equiv)
- Dimethyl sulfoxide (DMSO), anhydrous
- 30% H₂O₂
- Ethanol, HPLC grade
Procedure :
- Dissolve 3,4-diaminobenzoic acid (1.52 g, 10 mmol) and 4-(dimethylamino)benzaldehyde (1.63 g, 10.5 mmol) in 50 mL DMSO.
- Add H₂O₂ (2 mL) dropwise under nitrogen.
- Reflux at 100°C for 24 hours with vigorous stirring.
- Cool to room temperature, pour into 200 mL ice water, and filter the precipitate.
- Wash with ethanol (3 × 20 mL) and recrystallize from DMSO/H₂O (1:3).
Yield : 75–80% (2.11–2.25 g), purity >95% (HPLC).
Alternative Methodologies and Comparative Analysis
While oxidative cyclization dominates, other routes have been explored for specialized applications:
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura couplings enable late-stage functionalization of preformed benzimidazole intermediates. For example, brominated benzimidazole-5-carboxylic acid derivatives can couple with 4-(dimethylamino)phenylboronic acid. However, this method requires stringent anhydrous conditions and offers lower yields (~65%) compared to cyclization.
Solid-Phase Synthesis
Immobilized diamine resins allow iterative benzimidazole formation, advantageous for parallel synthesis. While scalable, this approach struggles with carboxylic acid incorporation and is seldom used for this target.
Critical Reaction Parameters
Solvent Effects
Oxidant Selection
Temperature and Time
- 100°C : Optimal for balancing reaction rate and side-product minimization.
- <24 hours : Incomplete cyclization; >30 hours promotes degradation.
Purification and Characterization
Recrystallization
Recrystallization from DMSO/H₂O yields needle-like crystals. Alternative solvents (e.g., ethanol/water) reduce DMSO residues but lower recovery.
Spectroscopic Data
- ¹H NMR (DMSO-d₆) : δ 13.2 (s, 1H, COOH), 8.21 (s, 1H, H-4), 7.95 (d, J=8.5 Hz, 2H, Ar-H), 6.85 (d, J=8.5 Hz, 2H, Ar-H), 3.05 (s, 6H, N(CH₃)₂).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
Industrial and Research Applications
The compound’s synthetic accessibility and functional groups make it valuable for:
- Fluorescent probes : The dimethylamino group acts as an electron donor, enabling solvatochromic behavior.
- Pharmaceutical intermediates : Serves as a precursor for kinase inhibitors and antimicrobial agents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Dimethylaminophenyl)-1h-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted benzimidazoles.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its derivatives have been synthesized and evaluated for their ability to induce apoptosis in various cancer cell lines.
- Case Study 1 : A derivative of benzimidazole was shown to induce significant cell death in leukemic cells with an IC50 value of 3 µM. The mechanism involved S/G2 phase cell cycle arrest and modulation of apoptotic pathways, indicating that similar derivatives could be effective anticancer agents .
- Case Study 2 : Another study reported that modifications to the benzimidazole structure enhanced its anticancer activity against A549 lung adenocarcinoma cells. The incorporation of a dimethylamino group significantly increased cytotoxicity compared to other substitutions .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Data Table: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1d | E. coli | 8 mg/mL |
| 4k | Staphylococcus aureus (MRSA) | 4 mg/mL |
| 1c | Candida albicans | 32 mg/mL |
| 2b | Pseudomonas aeruginosa | 16 mg/mL |
This table summarizes the antimicrobial efficacy of various synthesized derivatives against common pathogens. Notably, compound 4k demonstrated potent antifungal activity comparable to fluconazole .
Mechanism of Action
The mechanism of action of 2-(4-Dimethylaminophenyl)-1h-benzimidazole-5-carboxylic acid involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(4-Dimethylaminophenyl)benzothiazole: Similar structure but with a thiazole ring instead of a benzimidazole ring.
4-(Dimethylamino)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
2-(4-Dimethylaminophenyl)ethanol: Features an ethanol group instead of a benzimidazole core.
Uniqueness
2-(4-Dimethylaminophenyl)-1h-benzimidazole-5-carboxylic acid is unique due to its combination of a benzimidazole core with a dimethylamino-substituted phenyl ring and a carboxylic acid functional group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Biological Activity
2-(4-Dimethylaminophenyl)-1H-benzimidazole-5-carboxylic acid is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and biochemical properties, supported by data tables and research findings.
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules, particularly DNA and proteins. The compound can intercalate into DNA, disrupting replication processes and leading to cell death. Additionally, it inhibits key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can effectively reduce the viability of various cancer cell lines, including A549 human lung adenocarcinoma cells. The presence of the dimethylamino group enhances its interaction with biological targets, making it a promising candidate for further pharmacological studies .
Case Study: Anticancer Activity Assessment
In a comparative study, the compound was evaluated alongside standard chemotherapeutics like cisplatin. The results indicated a structure-dependent anticancer activity where modifications to the phenyl ring significantly influenced efficacy:
| Compound Modification | Viability Reduction (%) |
|---|---|
| 4-Dimethylamino | 61% |
| 4-Chlorophenyl | 64% |
| 4-Bromophenyl | 61% |
| Control (Cisplatin) | 50% |
This data highlights that the dimethylamino substitution confers enhanced anticancer activity compared to other modifications .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various pathogens. Preliminary studies suggest activity against both bacterial and fungal strains, indicating a broad-spectrum antimicrobial profile.
Table: Antimicrobial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | >64 µg/mL |
| Escherichia coli | >64 µg/mL |
| Candida albicans | 0.9–1.9 µg/mL |
These findings suggest that while the compound shows promise against certain fungal pathogens, its effectiveness against multidrug-resistant bacteria requires further investigation .
The compound's biochemical properties are crucial for understanding its pharmacokinetics and dynamics. It interacts with cytochrome P450 enzymes, which are vital for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways of various drugs and endogenous compounds.
Q & A
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Document Critical Quality Attributes (CQAs) such as reaction temperature (±2°C), solvent purity (HPLC-grade), and intermediate storage conditions. Use QC checkpoints (e.g., TLC at each step) and share raw spectral data via open-access repositories .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
